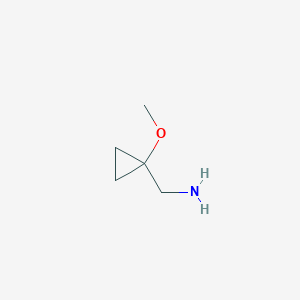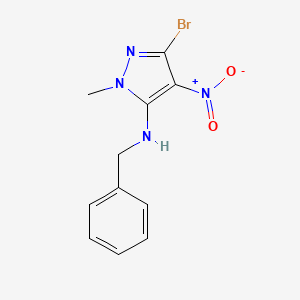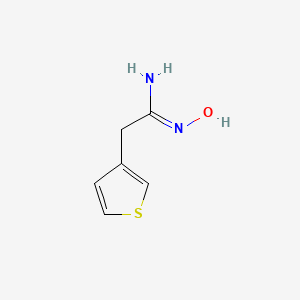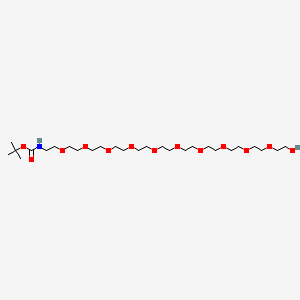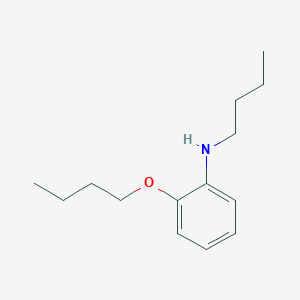
N-(2-Butoxyphenyl)-N-butylamine
Übersicht
Beschreibung
“N-(2-Butoxyphenyl)-N-butylamine” is a chemical compound that has been identified in scientific research . It’s a derivative of tranilast, an antifibrotic compound . The molecular formula is C13H21NO .
Physical And Chemical Properties Analysis
The specific physical and chemical properties of “N-(2-Butoxyphenyl)-N-butylamine” are not detailed in the available resources. Its molecular weight is 207.31 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Compounds
N-(2-Butoxyphenyl)-N-butylamine plays a crucial role in the synthesis of novel compounds, such as in the creation of functional organic dyes and electrochemical sensors. For instance, the synthesis of catechol-derived rosamine dyes demonstrates the potential of substituted phenyl compounds in detecting biogenic amines, highlighting their application in biotechnology and medical diagnostics (Monteiro-Silva et al., 2021). Similarly, N,N-Butyl-decamethylferrocenyl-amine showcases applications in liquid | liquid ion sensors, emphasizing the importance of butylamine derivatives in developing chemically reversible electrochemical systems for aqueous media (Kelly et al., 2010).
Material Science and Engineering
In material science, this compound contributes to the understanding and improvement of material properties. The study on enhancing hyaluronan pseudoplasticity through chemical modification reveals the potential of butylamine derivatives in biomedical applications, such as in bioinks and hydrogels for regenerative medicine (Petta et al., 2016). Moreover, the synthesis of platinum-decorated iron vanadate nanorods for sensing n-butylamine vapor illustrates the role of these compounds in developing sensitive and selective gas sensors (Kaneti et al., 2016).
Wirkmechanismus
“N-(2-Butoxyphenyl)-N-butylamine” has been identified as a potent antifibrotic compound . It suppresses myofibroblast transdifferentiation, extracellular matrix (ECM) deposition, cellular contractility, and alters cell shapes . Its mechanism of action is believed to involve the TGF-1-based network of SMURF2/SMAD (de)ubiquitination .
Zukünftige Richtungen
“N-(2-Butoxyphenyl)-N-butylamine” has shown promise as a novel class of highly potent compounds inhibiting organ fibrosis in patients . Its antifibrotic activity was verified by proteomics in a human ex vivo tissue fibrosis disease model, suppressing profibrotic markers SERPINE1 and CXCL8 . These data support further development of “N-(2-Butoxyphenyl)-N-butylamine” as a therapeutic option for fibrosis .
Eigenschaften
IUPAC Name |
2-butoxy-N-butylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-3-5-11-15-13-9-7-8-10-14(13)16-12-6-4-2/h7-10,15H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIMSKHNGXEMSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=CC=C1OCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-Hydroxy-2-methylphenyl)methyl]-3-methylphenol](/img/structure/B3105817.png)

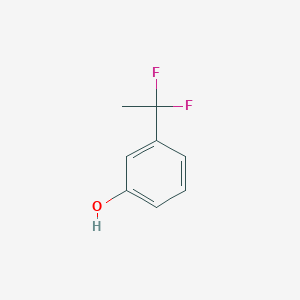
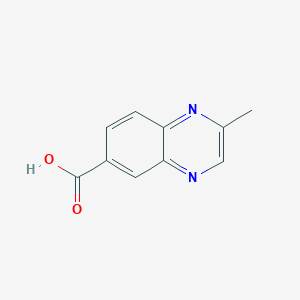
![4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3105860.png)
